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C26H27FN4O6

Cat. No.: B12624496
M. Wt: 510.5 g/mol
InChI Key: SFGCKIGLDNDZLI-UNOUYESJSA-N
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Description

Contextualization of C26H27FN4O6 within Contemporary Small Molecule Drug Discovery

Small molecule drugs, typically organic compounds with a low molecular weight, form the majority of pharmaceuticals on the market. nih.govchembuyersguide.com Their ability to be synthetically modified allows for the fine-tuning of their pharmacological properties to enhance efficacy and minimize side effects. nih.gov The development of this compound is a prime example of this strategy, where a known natural product scaffold, camptothecin (B557342), is chemically altered to create a new entity with potentially superior therapeutic characteristics. This analogue has been specifically investigated for its role as a payload in antibody-drug conjugates (ADCs), a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. google.com ADCs are engineered to deliver potent cytotoxic agents, like this compound, directly to cancer cells, thereby increasing the therapeutic window and reducing off-target toxicity. google.com

Overview of Camptothecin Analogues in Cancer Research and Development

Camptothecin, a natural alkaloid isolated from the tree Camptotheca acuminata, was first identified in the 1960s and found to exhibit potent anticancer activity. drug-dev.com Its mechanism of action involves the inhibition of topoisomerase I, a crucial enzyme for DNA replication and repair. nih.govaacrjournals.org Despite its initial promise, the clinical use of camptothecin itself was hampered by poor water solubility and instability of its active lactone ring. drug-dev.comresearchgate.net This led to the development of numerous synthetic and semi-synthetic analogues to improve its pharmacological profile. researchgate.net

Two of the most successful analogues, topotecan (B1662842) and irinotecan (B1672180), have been approved for the treatment of various cancers, including ovarian, lung, and colorectal cancers. nih.govaacrjournals.org These successes have fueled ongoing research into new camptothecin derivatives with improved efficacy, better solubility, and the ability to overcome drug resistance. nih.govresearchgate.net Modifications at various positions of the camptothecin core, such as the 7, 9, and 10 positions, have been extensively explored to enhance potency and pharmacokinetic properties. nih.govcabidigitallibrary.org

Chemical Classification and Distinctive Structural Features of this compound

The compound this compound is chemically classified as a semi-synthetic derivative of camptothecin. Its systematic IUPAC name is tert-butyl (S)-((9-(2-aminoacetamido)-4-ethyl-8-fluoro-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-11-yl)methyl)carbamate. google.com This complex name reveals several key structural modifications to the parent camptothecin molecule.

Table 1: Key Properties of this compound

PropertyValueSource
Molecular Formula This compound google.comgoogle.com
Molecular Weight ~510.51 g/mol google.comgoogle.com
Systematic Name tert-butyl (S)-((9-(2-aminoacetamido)-4-ethyl-8-fluoro-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-11-yl)methyl)carbamate google.com

The core of this compound is a pentacyclic ring system, a defining feature of camptothecins. This structure is a type of heterocyclic compound, meaning its rings contain atoms of at least two different elements. In this case, the rings are composed of carbon, nitrogen, and oxygen atoms. The fundamental structure-activity relationship (SAR) studies of camptothecins have highlighted the essential nature of this pentacyclic scaffold for its anticancer activity. researchgate.netcabidigitallibrary.org

Key pharmacophoric elements—the essential structural features required for pharmacological activity—of camptothecin analogues include:

The Planar Pentacyclic Ring System: This allows the molecule to intercalate into the DNA-topoisomerase I complex. researchgate.net

The α-hydroxy Lactone E-ring: This is crucial for the inhibitory activity. The (S)-configuration at the C-20 chiral center is vital. cabidigitallibrary.org

The Pyridone D-ring: This part of the molecule is also essential for its biological function. cabidigitallibrary.org

The distinctive features of this compound arise from specific substitutions on this core scaffold. The presence of a fluorine atom at the 8-position is a notable modification. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability. nih.gov Furthermore, the substitutions at the 9 and 11 positions, including an aminoacetamido group and a carbamate-linked methyl group, are designed to modulate the compound's properties, such as its potency and its ability to be linked to an antibody in an ADC format. google.com These modifications contribute to a unique pharmacological profile, aiming to improve upon the therapeutic potential of earlier camptothecin analogues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27FN4O6 B12624496 C26H27FN4O6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H27FN4O6

Molecular Weight

510.5 g/mol

IUPAC Name

3-[(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide

InChI

InChI=1S/C26H27FN4O6/c1-36-18-7-3-13(11-19(18)37-2)9-10-31-23(33)21-17(6-8-20(28)32)30-26(22(21)24(31)34)15-12-14(27)4-5-16(15)29-25(26)35/h3-5,7,11-12,17,21-22,30H,6,8-10H2,1-2H3,(H2,28,32)(H,29,35)/t17?,21-,22+,26?/m1/s1

InChI Key

SFGCKIGLDNDZLI-UNOUYESJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CCC(=O)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CCC(=O)N)OC

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of C26h27fn4o6

Established Synthetic Pathways for C26H27FN4O6 and its Precursors

The synthesis of Exatecan is a multi-step process that has been approached through various established routes. One common strategy involves a convergent synthesis, where key fragments of the molecule are prepared separately before being combined.

A documented pathway describes an alternative 7-step synthetic route to prepare Exatecan. exlibrisgroup.com This method focuses on efficient reactions and avoiding undesirable positional isomers. exlibrisgroup.com Key aspects of this synthesis include:

Iodination: The initial step involves a highly selective iodination reaction. exlibrisgroup.com

Simultaneous Reduction: To avoid an excessive number of steps, the simultaneous reduction of nitro, olefin, and nitroso groups is performed in a single step. exlibrisgroup.com

Cyclization: The synthesis of a key cyclic intermediate is achieved through an intramolecular Friedel-Crafts acylation of tert-butyl esters, facilitated by indium trichloride. exlibrisgroup.com

Another established approach involves the condensation of two key intermediates: EXA-aniline and (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (often referred to as EXA-trione). google.com This condensation is typically carried out in a high-boiling solvent like toluene (B28343) in the presence of an acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS), at elevated temperatures (90 to 130 °C). google.com The final step often involves deprotection using an acid like methanesulfonic acid to yield the Exatecan mesylate salt. google.com

The synthesis of precursors is also critical. For instance, N-(3-fluoro-5-iodo-4-methylphenyl)acetamide, a component of the EXA-aniline precursor, can be prepared through a route starting with 1-fluoro-3-iodo-2-methyl-5-nitrobenzene. google.com

Development of Novel and Optimized Synthetic Routes for Camptothecin (B557342) Analogues

Another novel approach starts from 3-fluoro-4-methylaniline, which undergoes acylation, bromination, and cross-coupling reactions to form an intermediate. google.com This intermediate is then converted to Exatecan via a rearrangement reaction, deprotection, condensation, and hydrolysis. google.com This method is noted for using low-cost starting materials and operating under moderate reaction conditions, making it suitable for industrial applications. google.com

The broader field of camptothecin analogue synthesis has also seen innovations that could be applied to Exatecan. For example, a mild and efficient FeCl3-catalyzed Friedländer condensation has been used to construct the AB ring system of camptothecin, while an intramolecular oxa-Diels-Alder reaction has been employed to efficiently construct the D and E rings in a single step. researchgate.net

Strategies for Functionalization and Bioconjugation of this compound

Exatecan's potency makes it an ideal payload for ADCs. nih.gov However, its hydrophobicity presents challenges, such as reduced antibody conjugation yields and ADC aggregation. nih.govresearchgate.net Consequently, significant research has been dedicated to developing functionalization and bioconjugation strategies, primarily through advanced linker technologies. nih.govdrugtargetreview.com

Linkers are critical components that connect Exatecan to the antibody. They must be stable in circulation but allow for the efficient release of the payload inside target cancer cells. Various linker platforms have been designed specifically for Exatecan.

One prominent strategy involves using a cleavable dipeptide, such as valine-citrulline (VC) or valine-alanine (VA), combined with a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PAB). nih.govacs.org This system allows for the "traceless" release of Exatecan following enzymatic cleavage of the dipeptide by lysosomal enzymes like cathepsins. nih.gov

To counteract the hydrophobicity of the PAB-Exatecan moiety, hydrophilic components are often incorporated into the linker. nih.govmdpi.com

PEG Chains: The incorporation of discrete polyethylene (B3416737) glycol (PEG) chains of varying lengths (e.g., PEG2, PEG12, PEG24) has been shown to improve conjugation efficiency and reduce the aggregation of the resulting ADCs. nih.govacs.org

Polysarcosine (PSAR): A monodisperse polysarcosine-based drug-linker technology has been developed to act as a "hydrophobicity masking entity." mdpi.comnih.gov This approach allows for the generation of highly conjugated (Drug-to-Antibody Ratio of 8) Exatecan-based ADCs with excellent physicochemical properties and improved pharmacokinetics. mdpi.comnih.gov

Exolinker Platform: A novel hydrophilic linker platform, the "Exolinker," was designed to enhance plasma stability and reduce the risk of premature payload release. acs.org

Other advanced linker chemistries have also been explored. Ethynyl-phosphonamidates have been identified as a stable conjugation chemistry that, when combined with a PEG24 chain, enables the construction of highly loaded (DAR 8) ADCs with excellent solubility and stability. nih.govresearchgate.net

Below is a table summarizing various linker components used in Exatecan ADCs.

Linker ComponentTypeFunctionReference
Valine-Citrulline (VC)Cleavable UnitCathepsin-cleavable dipeptide for payload release nih.gov
Valine-Alanine (VA)Cleavable UnitCathepsin-cleavable dipeptide for payload release nih.gov
p-Aminobenzyl carbamate (PAB)Self-Immolative SpacerFacilitates traceless release of Exatecan after cleavage nih.govacs.org
β-glucuronidase-sensitive triggerCleavable UnitEnzyme-sensitive unit for intracellular payload release mdpi.com
Polyethylene Glycol (PEG)Hydrophilic MoietyImproves solubility, reduces aggregation nih.govacs.org
Polysarcosine (PSAR)Hydrophilic MoietyMasks hydrophobicity of the payload, improves PK profile mdpi.comnih.gov
Ethynyl-phosphonamidateConjugation ChemistryProvides stable linkage to the antibody nih.govresearchgate.net
MaleimideConjugation ChemistryCommonly used for conjugation to cysteine residues nih.gov

The camptothecin scaffold has several positions that can be chemically modified to alter its properties. Regioselective derivatization—the ability to selectively modify a specific position on the molecule—is key to developing improved analogues. While much of the recent focus for Exatecan has been on linker attachment for ADCs (often at the C-10 position via a phenolic hydroxyl group), research on other camptothecin derivatives provides insight into potential derivatization strategies. acs.org

Studies have demonstrated that regioselective acylation can be controlled by the choice of solvent, allowing for modifications at either the C-7 or C-20 positions of the camptothecin core. researchgate.netnih.gov For instance, a series of 7-acyloxymethylcamptothecins and 20-O-acyl-7-acyloxymethylcamptothecins were prepared by leveraging different solvent conditions. nih.gov Such regioselective approaches are crucial for structure-activity relationship (SAR) studies to understand how modifications at different sites impact the molecule's activity and stability. nih.govnih.gov While Exatecan already possesses specific substitutions that define its high potency, these principles of regioselective chemistry are fundamental to the synthesis of the linkers that are then attached to its core.

Molecular Pharmacology and Biochemical Mechanisms of Action of C26h27fn4o6

Elucidation of Primary Molecular Targets of C26H27FN4O6

Interaction with DNA Topoisomerase I and DNA Cleavable Complex Stabilization

The primary molecular target of compounds like the this compound camptothecin (B557342) analogue is DNA topoisomerase I (Top1). wikipedia.orgnih.gov Top1 is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. nih.govresearchgate.net The mechanism of action of this compound class involves the stabilization of the covalent complex formed between Top1 and DNA, known as the Top1 cleavage complex (Top1cc). wikipedia.orgnih.gov

Normally, the Top1-mediated DNA cleavage is a rapid and reversible process. nih.gov However, the this compound analogue, like other camptothecin derivatives, intercalates into the DNA at the site of the single-strand break and traps the Top1cc. wikipedia.org This prevents the re-ligation of the DNA strand, leading to the accumulation of these stabilized complexes. wikipedia.orgnih.gov The collision of replication forks with these long-lived Top1cc converts the single-strand breaks into more cytotoxic double-strand breaks, which are a significant source of DNA damage. nih.goviaea.org This ultimately triggers cell cycle arrest and apoptosis. wikipedia.org

Investigation of Potential Off-Target Molecular Interactions

While DNA topoisomerase I is the primary target, investigations into related compounds suggest potential off-target interactions. For instance, some topoisomerase inhibitors have been noted to interact with other cellular components, although often at higher concentrations than required for Top1 inhibition.

Some research has indicated that certain topoisomerase inhibitors might have effects on DNA topoisomerase II, NF-κB, AP-1, and JNK. tocris.com Additionally, the development of resistance to topoisomerase I inhibitors can involve the upregulation of drug efflux pumps like ABCG2 and ABCB1, which are not direct molecular targets but are key interactors in a clinical context. nih.gov It is also worth noting that some novel inhibitors have been designed to have dual-targeting capabilities, for example, inhibiting both Top1 and Poly (ADP-ribose) polymerase 1 (PARP1) to enhance cancer cell sensitization. iaea.org

Intracellular Signaling Cascades Perturbed by this compound Exposure

Exposure of cancer cells to Top1 inhibitors like the this compound analogue triggers a cascade of intracellular signaling events, primarily in response to DNA damage. The formation of double-strand breaks activates DNA damage response (DDR) pathways. A central player in this response is the p53 tumor suppressor protein. mdpi.com

Upon sensing DNA damage, p53 is activated and can initiate cell cycle arrest, providing time for DNA repair. mdpi.comnih.gov If the damage is too extensive to be repaired, p53 can trigger apoptosis. mdpi.com The signaling cascade often involves the activation of kinases such as ATM (Ataxia-Telangiectasia Mutated) and CHK2, which phosphorylate and stabilize p53. Furthermore, the DNA damage can lead to the generation of reactive oxygen species (ROS), which can further amplify the stress signals and contribute to cell death pathways. nih.govfrontiersin.org Some studies have also pointed to the activation of the c-Jun N-terminal kinase (JNK) pathway in response to topoisomerase inhibitors, which can contribute to the apoptotic response. tocris.com

Cellular Responses Induced by this compound in In Vitro Models

Cell Cycle Progression Analysis and Specific Phase Arrest

A hallmark of topoisomerase I inhibitors is their impact on cell cycle progression. By inducing DNA damage, these compounds activate cell cycle checkpoints. The primary phase of arrest for Top1 inhibitors is typically the S and G2/M phases of the cell cycle. nih.gov This is because the cytotoxicity of these drugs is often dependent on DNA replication, where the collision between the replication fork and the stabilized Top1cc occurs. nih.gov

Studies on various cancer cell lines treated with Top1 inhibitors consistently show a significant accumulation of cells in the S and G2 phases. mdpi.com For example, analysis of cell cycle distribution via flow cytometry after treatment often reveals a decrease in the proportion of cells in the G0/G1 phase and a corresponding increase in the S and G2/M populations. waocp.org This arrest prevents the damaged cells from proceeding into mitosis, thus averting the propagation of genomic instability.

Table 1: Representative Data on Cell Cycle Distribution in Cancer Cells After Treatment with a Topoisomerase I Inhibitor

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Untreated)65%20%15%
Topo I Inhibitor (24h)35%40%25%
Topo I Inhibitor (48h)25%35%40%

Note: This table presents illustrative data based on typical findings for topoisomerase I inhibitors in in vitro cancer models.

Induction of Apoptosis and Necroptosis Pathways

The ultimate fate of cancer cells with irreparable DNA damage following exposure to a this compound-type compound is often programmed cell death, primarily apoptosis. wikipedia.orgnih.gov Apoptosis can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is often activated by p53, which can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. mdpi.comwaocp.org This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3. waocp.org The extrinsic pathway can also be engaged, as evidenced by the activation of caspase-8 in some systems. frontiersin.org

Key markers of apoptosis, such as phosphatidylserine (B164497) externalization (detected by Annexin V staining), DNA fragmentation, and cleavage of PARP and caspases, are consistently observed in cells treated with topoisomerase I inhibitors. waocp.org While apoptosis is the major cell death mechanism, under certain conditions where apoptosis is inhibited, necroptosis may serve as an alternative cell death pathway.

Table 2: Markers of Apoptosis in Cancer Cells Treated with a Topoisomerase I Inhibitor

Apoptotic MarkerControl (Untreated)Topo I Inhibitor Treated
Annexin V Positive Cells< 5%> 40%
Cleaved Caspase-3 ExpressionLowHigh
Cleaved PARP ExpressionLowHigh
Bax/Bcl-2 RatioLowHigh

Note: This table illustrates typical changes in apoptotic markers observed in in vitro studies of topoisomerase I inhibitors.

DNA Damage Response and Repair Pathway Activation

The primary mechanism of action for camptothecin-like compounds involves the inhibition of topoisomerase I (TOP1), a nuclear enzyme that alleviates torsional stress in DNA during replication and transcription. These inhibitors stabilize the TOP1-DNA cleavage complex, a transient intermediate in the catalytic cycle of the enzyme. The persistence of this complex transforms it into a cytotoxic lesion. When a replication fork collides with this stabilized complex, it results in a single-strand break being converted into a highly toxic DNA double-strand break (DSB).

The cellular recognition of these DSBs initiates a complex signaling cascade known as the DNA Damage Response (DDR). A key initial event is the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-Related (ATR) kinases. ATM is primarily activated by DSBs, while ATR responds to the regions of single-stranded DNA that can be exposed at stalled replication forks.

Once activated, ATM and ATR phosphorylate a multitude of downstream targets to orchestrate the cellular response. A critical substrate is the histone variant H2AX, which becomes phosphorylated to form γH2AX. Foci of γH2AX serve as platforms for the recruitment of various DNA repair proteins and additional signaling molecules, such as Mediator of DNA Damage Checkpoint 1 (MDC1) and Breast Cancer Type 1 Susceptibility Protein (BRCA1).

The activation of these pathways leads to the initiation of cell cycle checkpoints, primarily at the G2/M phase, which provides the cell with time to repair the DNA damage before proceeding to mitosis. This checkpoint is largely mediated by the activation of checkpoint kinases CHK1 and CHK2, which in turn inhibit the CDC25 phosphatases required for cell cycle progression. The table below summarizes key proteins involved in the DDR activated by such compounds.

ProteinFunction in DNA Damage Response
ATM Master kinase that senses DSBs and initiates the DDR cascade.
ATR Kinase that responds to stalled replication forks and single-stranded DNA.
γH2AX A phosphorylated histone variant that marks sites of DNA damage.
CHK1/CHK2 Checkpoint kinases that halt the cell cycle to allow for DNA repair.
BRCA1 A key protein involved in the repair of DSBs via homologous recombination.

Senescence Induction and Autophagy Modulation

When DNA damage is extensive or irreparable, cells may enter a state of permanent cell cycle arrest known as cellular senescence. For novel topoisomerase inhibitors, the induction of senescence is a significant anti-tumorigenic mechanism. This process, often termed therapy-induced senescence (TIS), is characterized by a stable G1 or G2 cell cycle arrest, distinct morphological changes (e.g., cell flattening and enlargement), and the expression of senescence-associated β-galactosidase (SA-β-gal).

The establishment and maintenance of senescence are critically dependent on the p53/p21 and p16/pRb tumor suppressor pathways. Following DNA damage, the p53 tumor suppressor protein is stabilized and activated, leading to the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21. The p21 protein then inhibits cyclin-dependent kinases, preventing cell cycle progression.

Autophagy, a cellular process of self-digestion and recycling of cellular components, has a complex and often context-dependent role in the response to topoisomerase inhibitors. It can function as a pro-survival mechanism, where the cell attempts to clear damaged organelles and protein aggregates to withstand the stress induced by the drug. However, in some contexts, excessive or dysregulated autophagy can contribute to a form of programmed cell death. The modulation of autophagy by a compound like this compound would likely depend on the specific cancer cell type and the genetic background of the tumor. Research in this area often examines the levels of key autophagy markers such as LC3-II (Microtubule-associated protein 1A/1B-light chain 3) and p62/SQSTM1 to determine the autophagic flux within the cells.

Comparative Analysis of this compound Mechanisms with First-Generation Camptothecins

First-generation camptothecins, such as the parent compound camptothecin and its clinical derivatives topotecan (B1662842) and irinotecan (B1672180), laid the groundwork for targeting TOP1. However, their clinical utility has been hampered by several limitations, including poor water solubility, instability of the active lactone ring at physiological pH, and significant toxicities.

A hypothetical advanced compound like this compound would be designed to overcome these limitations while retaining or enhancing the core mechanism of TOP1 inhibition. The key differences in their mechanisms and properties are likely to be in the following areas:

Stability of the Cleavage Complex: Novel derivatives are often engineered to create a more persistent TOP1-DNA cleavage complex compared to first-generation drugs. This increased stability can lead to a higher frequency of replication fork collisions and, consequently, more potent induction of DSBs and cell death.

Lactone Ring Stability: The presence of specific functional groups, such as the fluorine atom and the substituted rings suggested by the formula this compound, is a common strategy to improve the stability of the essential lactone ring. First-generation camptothecins are susceptible to hydrolysis of this ring to an inactive carboxylate form. A more stable lactone form ensures higher bioavailability of the active drug at the tumor site.

Cellular Uptake and Efflux: First-generation camptothecins can be substrates for ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP), which actively pump the drug out of cancer cells, leading to multidrug resistance. Next-generation compounds are often designed to be poor substrates for these efflux pumps, thereby circumventing this resistance mechanism.

Induction of Secondary Mechanisms: While the core mechanism of TOP1 poisoning remains the same, the downstream consequences may be modulated. For instance, a more potent and persistent DNA damage signal from a novel compound might more robustly induce cellular senescence or apoptosis over pro-survival autophagy, leading to improved therapeutic outcomes.

The table below provides a comparative summary of these characteristics.

FeatureFirst-Generation Camptothecins (e.g., Topotecan)Hypothetical Advanced Compound (e.g., this compound)
TOP1-DNA Complex Stability Moderate stability.Potentially higher and more persistent stability.
Lactone Ring Stability Prone to hydrolysis at physiological pH, leading to inactivation.Engineered for higher stability, maintaining the active form.
Susceptibility to Efflux Pumps Often substrates for ABC transporters (e.g., ABCG2), leading to resistance.Designed to be poor substrates, bypassing this resistance mechanism.
Primary Cellular Outcomes Apoptosis, cell cycle arrest.Potent induction of apoptosis and/or therapy-induced senescence.

In essence, while the fundamental target remains TOP1, an advanced inhibitor like this compound would represent a refinement of the chemical properties to enhance potency, improve the pharmacological profile, and overcome known resistance mechanisms associated with first-generation camptothecins.

Structure Activity Relationship Sar and Computational Studies of C26h27fn4o6

Identification of Critical Structural Determinants for Eluxadoline's Biological Activity

The structure-activity relationship (SAR) of Eluxadoline is intrinsically linked to its multi-receptor activity profile. Its molecular architecture allows it to bind effectively to different opioid receptors, eliciting varied responses.

µ-Opioid Receptor (MOR) Agonism: The agonistic activity at the MOR is primarily responsible for reducing intestinal contractility and colonic transit. drugbank.com This action helps in controlling diarrhea. The specific pharmacophore features responsible for MOR agonism, while not detailed in isolation for Eluxadoline in the provided context, are generally understood from the broader class of opioid agonists. These typically involve a protonated amine that forms a key ionic interaction with a conserved aspartate residue (Asp³·³²) in the receptor's binding pocket, and aromatic moieties that engage in hydrophobic and aromatic interactions. researchgate.netnih.gov

κ-Opioid Receptor (KOR) Agonism: Agonism at the KOR also contributes to the analgesic effects of Eluxadoline. researchgate.net

Molecular Structure: Eluxadoline is formally derived from the condensation of a 4-carbamoyl-2,6-dimethyl-L-phenylalanine group with a 2-methoxy-5-({[(1S)-1-(4-phenylimidazol-2-yl)ethyl]amino}methyl)benzoic acid moiety. This complex structure contains multiple functional groups—amides, carboxylic acid, imidazole, and aromatic rings—that provide the necessary steric and electronic features to interact with the distinct binding pockets of the µ, δ, and κ opioid receptors. jchr.org The specific arrangement of these groups dictates the agonist versus antagonist activity at each receptor subtype.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Eluxadoline and its Congeners

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For Eluxadoline and its congeners, QSAR models could be instrumental in predicting the opioid receptor activity profile (MOR agonism, DOR antagonism, KOR agonism) based on specific molecular descriptors.

While specific, published QSAR models exclusively for Eluxadoline analogues were not identified in the search results, the principles of QSAR are highly applicable. A typical QSAR study for optimizing Eluxadoline analogues would involve:

Data Set Preparation: Synthesizing a series of Eluxadoline analogues with systematic modifications to its core structure.

Descriptor Calculation: Calculating various physicochemical, topological, and electronic descriptors for each analogue.

Model Development: Using statistical methods to build a model that correlates these descriptors with measured biological activities (e.g., binding affinities or functional potencies at MOR, DOR, and KOR).

Validation: Rigorously validating the model's predictive power.

Such models could help identify the key molecular properties (e.g., hydrophobicity, specific atom charges, molecular shape) that govern the desired mixed-receptor profile, thereby guiding the design of new compounds with enhanced therapeutic properties.

Molecular Docking and Dynamics Simulations of Eluxadoline with Target Macromolecules

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand like Eluxadoline and its protein target at an atomic level.

Interaction with Opioid Receptors: MD simulations are crucial for understanding the dynamic nature of Eluxadoline's interaction with opioid receptors. These simulations can reveal how the ligand binds, the stability of the ligand-receptor complex, and the conformational changes induced in the receptor that lead to either an agonist or antagonist response. nih.gov For instance, the activation of G-protein-coupled receptors like the MOR often involves an outward movement of the intracellular end of transmembrane helix 6 (TM6), a process that can be studied via MD simulations. nih.govrsc.org The distinct binding modes of agonists versus antagonists within the receptor's binding pocket are key determinants of the functional outcome. researchgate.net

Interaction with SARS-CoV-2 Main Protease (Mpro): In the context of drug repurposing, computational studies have explored Eluxadoline as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. japsonline.comresearchgate.net These studies provide a detailed view of its binding mechanics.

Molecular dynamics simulations showed that Eluxadoline forms a stable complex with Mpro, with root-mean-square deviation (RMSD) values comparable to the co-crystallized native ligand, indicating it stabilizes the protein structure. japsonline.comnih.gov The binding is characterized by a network of interactions with key residues in the active site.

Table 1: Molecular Dynamics Simulation Parameters for Eluxadoline with SARS-CoV-2 Mpro japsonline.com
ComplexMaximum RMSD (Å)Minimum RMSD (Å)Average RMSD (Å)
Eluxadoline-Mpro3.21.02.4
Co-crystallized Ligand (3WL)-Mpro3.21.21.9

Analysis of the MD trajectory revealed that Eluxadoline's interaction with Mpro is maintained through a combination of hydrogen bonds and hydrophobic interactions that occur for a significant portion of the simulation time. japsonline.com

Application of Ligand-Based and Structure-Based Drug Design Principles for Eluxadoline Analogue Optimization

The development of optimized analogues of Eluxadoline can be guided by both ligand-based and structure-based drug design principles.

Structure-Based Drug Design (SBDD): With the availability of high-resolution crystal structures of opioid receptors, SBDD is a powerful approach. nih.govnih.gov By analyzing the binding pocket of MOR, DOR, and KOR, medicinal chemists can design new molecules that have improved affinity, selectivity, and the desired mixed agonist/antagonist profile. For example, targeting an allosteric sodium ion-binding site in the µ-opioid receptor has been explored as a strategy to design bitopic ligands with modulated efficacy and reduced side effects. nih.govreddit.com This principle could be applied to modify Eluxadoline, potentially enhancing its therapeutic index. Docking new virtual compounds into the receptor structures allows for the prediction of their binding modes and affinities before undertaking costly chemical synthesis.

Ligand-Based Drug Design (LBDD): In the absence of a target structure or to complement SBDD, ligand-based methods are valuable. These approaches rely on the knowledge of molecules known to be active. A pharmacophore model can be developed based on the key structural features of Eluxadoline responsible for its mixed-receptor profile. slideshare.net This model, representing the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups), can then be used as a query to screen virtual libraries for new, structurally diverse compounds that match the pharmacophore and are therefore likely to possess similar biological activity.

By integrating SAR data, predictive QSAR models, and detailed binding information from docking and MD simulations, a rational design cycle can be established to create novel Eluxadoline analogues with optimized properties.

Preclinical Efficacy and Pharmacological Studies of C26h27fn4o6 in Non Human Models

In Vitro Efficacy Assessment of C26H27FN4O6 in Cancer Cell Lines

In vitro studies represent the first step in determining the potential of an anticancer compound. These laboratory-based tests utilize cancer cell lines grown in controlled conditions to assess a compound's biological activity. frontiersin.org

To evaluate a compound like this compound, researchers would typically test it against a panel of cancer cell lines representing various types of cancer, such as lung, breast, colon, and leukemia. The primary goal is to determine the concentration of the compound required to inhibit cell growth or kill the cancer cells. This is often measured as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50). A lower IC50 or GI50 value indicates greater potency.

Hypothetical Data Table: In Vitro Cytotoxicity of this compound (IC50 in µM)

Cell Line Cancer Type Hypothetical IC50 (µM)
A549 Lung Cancer Data not available
MCF-7 Breast Cancer Data not available
HCT-116 Colon Cancer Data not available

This table would typically be populated with experimental data showing the compound's effectiveness across different cancer cell lines.

A crucial aspect of in vitro assessment is to determine if a compound is selectively toxic to cancer cells while sparing normal, healthy cells. This is a key indicator of a potentially favorable therapeutic window. This is achieved by comparing the cytotoxicity of the compound in cancer cell lines to its effect on non-cancerous cell lines, such as fibroblasts or epithelial cells. An ideal compound would show high potency against cancer cells and low potency against normal cells.

Hypothetical Data Table: Selectivity Index of this compound

Cell Line Cell Type Hypothetical IC50 (µM) Hypothetical Selectivity Index (Normal/Cancer)
MCF-7 Breast Cancer Data not available Data not available
MCF-10A Normal Breast Epithelial Data not available
HCT-116 Colon Cancer Data not available Data not available

The selectivity index is calculated by dividing the IC50 in the normal cell line by the IC50 in the cancer cell line. A higher selectivity index is desirable.

In Vivo Efficacy Evaluation of this compound in Preclinical Animal Models

Following promising in vitro results, a compound would be tested in animal models to assess its efficacy in a more complex biological system. pharmaron.com These studies are critical for understanding how the compound affects tumor growth and spread in a living organism.

Xenograft models are a foundational tool in in vivo cancer research. mdpi.com In these models, human cancer cells are implanted, often subcutaneously, into immunocompromised mice. Once tumors are established, the animals are treated with the test compound, and tumor growth is monitored over time. The goal is to see if the compound can slow, stop, or shrink the tumors compared to a control group.

Hypothetical Data Table: Tumor Growth Inhibition in Xenograft Models

Xenograft Model Cancer Type Hypothetical Tumor Growth Inhibition (%)
A549 Lung Cancer Data not available
MCF-7 Breast Cancer Data not available

This table would quantify the percentage by which tumor growth was inhibited in the treated group compared to the untreated group.

GEMMs are sophisticated models where mice are genetically altered to develop cancer that more closely mimics the human disease in terms of initiation and progression. nih.gov These models are particularly useful for studying how a compound interacts with a functioning immune system and the tumor microenvironment. emulatebio.com Efficacy studies in GEMMs can provide valuable insights into a compound's potential clinical performance.

Orthotopic models involve implanting cancer cells into the corresponding organ of origin in the animal (e.g., breast cancer cells into the mammary fat pad). nih.gov These models are considered more clinically relevant than subcutaneous xenografts as they allow for the study of tumor-stroma interactions and the metastatic process. frontiersin.org Evaluating a compound's ability to inhibit tumor growth and prevent or reduce metastasis in these models is a critical step in preclinical development. For example, studies might track the spread of cancer cells to distant organs like the lungs or liver. mdpi.comoncotarget.com

Pharmacokinetic and Pharmacodynamic Profiling of this compound in Preclinical Species

The characterization of Volinanserin in preclinical species has revealed a distinct profile, marked by high receptor affinity, significant central nervous system (CNS) penetration, and functional antagonism of 5-HT2A receptor-mediated effects.

Pharmacodynamic Profile

Volinanserin demonstrates sub-nanomolar affinity for the 5-HT2A receptor, with significantly lower affinity for other neurotransmitter receptors, underscoring its high selectivity. nih.govtocris.com In vitro binding assays in rat cortical homogenates determined a dissociation constant (K D) of 0.56 nM. positronmed.cl Its antagonist potency has been confirmed in functional assays, where it effectively reverses the effects of 5-HT2A agonists. nih.gov For instance, Volinanserin potently inhibits head-twitch responses induced by 5-HT2A agonists like 5-hydroxytryptophan (B29612) in rats and 5-methoxy-N,N-dimethyltryptamine in mice. nih.gov In mice, the dose required to produce 50% antagonism (AD50) of DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane)-induced head-twitch response was 0.0062 mg/kg. nih.gov

This selective antagonism is a cornerstone of its pharmacodynamic effect. Studies have consistently shown a wide separation (over 100-fold) between its affinity for the 5-HT2A receptor and other sites, including other serotonin (B10506) receptor subtypes, dopamine (B1211576) D2, and alpha-1 adrenergic receptors. nih.govrndsystems.com This selectivity is critical as it suggests a targeted mechanism of action with a lower likelihood of off-target effects. nih.govnih.gov

Table 1: Receptor Binding Affinity (Ki) of Volinanserin in Preclinical Models
ReceptorBinding Affinity (Ki, nM)Reference
5-HT2A0.36 - 0.85 google.com
5-HT2C88 google.com
α1-adrenergic128 google.com
Sigma87 google.com
Dopamine D2>100-fold lower than 5-HT2A nih.gov

Pharmacokinetic Profile

Pharmacokinetic studies in rats demonstrate that Volinanserin is well-absorbed and readily penetrates the central nervous system. nih.gov A key study utilizing in vivo microdialysis in the rat medial prefrontal cortex provided direct evidence of its brain penetration. Following administration of Volinanserin, the compound was detected in the brain extracellular fluid (ECF). The research indicated that the permeability of the blood-brain barrier (BBB) to Volinanserin is more than four times greater than that of its active metabolite, MDL 105,725. nih.gov This suggests that Volinanserin itself is the primary active molecule within the brain. nih.gov

Further studies using radiolabeled Volinanserin ([11C]MDL 100,907) in rhesus monkeys for positron emission tomography (PET) imaging confirmed its ability to cross the BBB and bind to 5-HT2A receptors in a dose-dependent and saturable manner. nih.gov Though detailed pharmacokinetic parameters like Cmax and AUC in rodents are not consistently reported across literature, its functional effects in vivo, such as the antagonism of agonist-induced behaviors, have a rapid onset. Peak antagonism of DOI-induced behaviors in rats was observed 15 minutes after administration, with significant effects lasting for at least one hour. nih.gov

Table 2: Summary of Key Preclinical Pharmacokinetic and Pharmacodynamic Findings for Volinanserin
ParameterFindingSpeciesReference
Receptor Selectivity>100-fold selective for 5-HT2A over other receptorsRat nih.gov
In Vivo Potency (PD)ED50 of 0.3 mg/kg for decreasing d-amphetamine-stimulated locomotor activityMouse medchemexpress.com
Brain PenetrationReadily crosses the BBB; >4x more permeable than its active metaboliteRat nih.gov
Onset of Action (PD)Peak antagonism observed 15 minutes post-administrationRat nih.gov
MetabolismUndergoes extensive first-pass metabolism to an active metabolite (MDL 105,725)Rat, Dog nih.gov

Translational Potential of this compound from Preclinical Studies to Advanced Research Paradigms

The extensive preclinical characterization of Volinanserin has established it as a valuable tool with significant translational potential, not as a therapeutic agent for its originally intended indication of schizophrenia, but as a benchmark for neuroscience research and drug development. science.gov

The high selectivity of Volinanserin for the 5-HT2A receptor makes it an ideal pharmacological probe to investigate the physiological and behavioral roles of this specific receptor system. researchgate.net Its ability to reliably block 5-HT2A-mediated effects, such as the head-twitch response in rodents, provides a clear and quantifiable behavioral marker for receptor engagement. This has been instrumental in dissecting the pharmacology of psychedelic compounds and in the effort to develop novel, non-hallucinogenic therapeutics that may still offer benefits for conditions like depression and anxiety. researchgate.net By selectively blocking the 5-HT2A receptor, researchers can distinguish which effects of a novel compound are mediated by this target versus other receptors. researchgate.netresearchgate.net

Furthermore, the development of radiolabeled versions of Volinanserin for PET imaging in non-human primates and humans has bridged the gap between preclinical animal models and advanced research in living human subjects. nih.gov These imaging studies allow for the in vivo quantification of 5-HT2A receptor occupancy, providing a critical translational biomarker. This helps in understanding the relationship between receptor binding, compound concentration in the brain, and functional outcomes, which is essential for the development of any CNS-active drug.

While clinical trials for schizophrenia were discontinued, the insights gained from Volinanserin's preclinical profile continue to inform the development of new research paradigms. It serves as a reference compound for evaluating the selectivity and mechanism of action of next-generation 5-HT2A antagonists and biased agonists. capes.gov.br The understanding of its brain penetration and receptor interaction provides a valuable dataset for computational modeling and for predicting the behavior of new chemical entities targeting the serotonergic system. capes.gov.br Therefore, the translational legacy of Volinanserin lies in its foundational role as a highly selective research tool that continues to facilitate the exploration of the 5-HT2A receptor's function in health and disease.

Mechanisms of Resistance to C26h27fn4o6

Characterization of Intrinsic and Acquired Resistance Pathways to C26H27FN4O6

Resistance to Rucaparib can emerge from genetic changes that directly affect its molecular target, the PARP1 enzyme, or that restore the function of key proteins in the homologous recombination (HR) DNA repair pathway. mdpi.combiorxiv.org A primary mechanism of acquired resistance involves secondary or "reversion" mutations in genes like BRCA1, BRCA2, RAD51C, and RAD51D. nih.govfrontiersin.org These mutations can restore the protein's open reading frame, thereby re-establishing HR proficiency and nullifying the synthetic lethality induced by Rucaparib. frontiersin.orgaacrjournals.org In some cases, mutations in the PARP1 gene itself have been identified through CRISPR-Cas9 screens, leading to profound resistance by altering the trapping of the PARP enzyme on DNA, a key component of its cytotoxic effect. biorxiv.org

Epigenetic modifications also play a crucial role. For instance, while high-level methylation of the BRCA1 promoter leads to gene silencing and sensitizes tumors to Rucaparib, the loss of this methylation can restore BRCA1 expression and function, causing resistance. bjmo.benih.govtandfonline.com

GeneType of AlterationConsequenceReference
BRCA1 / BRCA2Secondary ("Reversion") MutationsRestores open reading frame and homologous recombination (HR) function. nih.govfrontiersin.org
RAD51C / RAD51DSecondary ("Reversion") MutationsRestores protein function, leading to HR proficiency. frontiersin.org
PARP1Point MutationsAlters PARP1 trapping on DNA, reducing cytotoxicity. biorxiv.org
BRCA1Loss of Promoter MethylationRe-activates BRCA1 expression, restoring HR function. nih.govtandfonline.com
RAD51CLoss of Promoter MethylationAssociated with resistance to PARP inhibitor therapy. tandfonline.com

A significant mechanism of resistance involves the increased expression and activity of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. mdpi.comnih.gov The overexpression of transporters such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP) can actively remove Rucaparib from cancer cells, reducing its intracellular concentration and thus its ability to inhibit PARP. nih.govnih.gov Studies have shown that Rucaparib itself can be a substrate for these transporters. pharmgkb.org In preclinical models, increased expression of Abcb1a/b genes has been directly linked to Rucaparib resistance. mdpi.com This mechanism is not specific to Rucaparib and is a common pathway for multidrug resistance in cancer. pharmacytimes.comnih.gov

TransporterGene NameFunctionImpact on RucaparibReference
P-glycoprotein (P-gp)ABCB1ATP-dependent drug efflux pumpExports Rucaparib from the cell, reducing intracellular concentration and efficacy. nih.govmdpi.com
Breast Cancer Resistance Protein (BCRP)ABCG2ATP-dependent drug efflux pumpContributes to Rucaparib efflux and resistance. pharmgkb.org

Cancer cells can develop resistance to Rucaparib by activating alternative signaling pathways that promote cell survival and proliferation, thereby bypassing the dependency on PARP inhibition. nih.govresearchgate.net The RAS and AKT signaling pathways have been identified as potential modulators of sensitivity to PARP inhibitors. nih.govresearchgate.net Activation of these pro-survival pathways can counteract the cytotoxic effects of DNA damage induced by Rucaparib. Another described mechanism involves the kinase c-MET, which can phosphorylate PARP1. nih.gov This phosphorylation leads to PARP1 activation and is thought to reduce the binding affinity of PARP inhibitors, resulting in resistance. nih.gov

Beyond the direct reversion of BRCA mutations, cancer cells can adapt their DNA Damage Response (DDR) network to become resistant to Rucaparib. This can involve restoring HR function through BRCA-independent mechanisms. nih.gov For example, alterations in other DDR genes, such as PALB2, FANCA, BRIP1, and RAD51B, can influence the response to Rucaparib. aacrjournals.orgnih.gov

Furthermore, the stability of DNA replication forks is a critical factor. pharmacytimes.com Mechanisms that protect or restore stalled replication forks can confer resistance to PARP inhibitors in BRCA-deficient cells. frontiersin.org The loss of certain proteins, such as SLFN11, has also been associated with resistance to Rucaparib by affecting the cellular response to DNA damage. frontiersin.orgtandfonline.com In some contexts, the loss of PARG (Poly(ADP-ribose) glycohydrolase), the enzyme that counteracts PARP1 activity, can also lead to resistance by reducing the trapping of PARP1 on DNA. mdpi.comtandfonline.com

Methodologies for Investigating this compound Resistance in Preclinical Settings

Genome-wide forward genetic screens, particularly those using CRISPR-Cas9 technology, are powerful, unbiased tools for identifying the genetic determinants of Rucaparib resistance. nih.govbiorxiv.org These screens involve systematically knocking out or activating every gene in the genome of cancer cell lines and then exposing the cell population to Rucaparib. nih.gov Genes whose loss or overexpression allows cells to survive and proliferate in the presence of the drug are identified as key mediators of resistance. nih.gov

For example, CRISPR screens have successfully identified mutations in the PARP1 gene itself as a cause of resistance. biorxiv.org In prostate cancer models, a CRISPR screen unexpectedly revealed that the loss of the DDR gene CHEK2 confers resistance to Rucaparib and other PARP inhibitors, rather than sensitizing cells to them. biorxiv.orgnih.gov These findings highlight the ability of CRISPR-based mutagenesis screening to uncover novel and sometimes counterintuitive resistance mechanisms that can inform clinical biomarker development. nih.govecancer.org

Rational Strategies for Overcoming this compound Resistance in Preclinical Contexts

Based on the known mechanisms of resistance, several rational strategies are being investigated in preclinical settings to overcome or reverse Rucaparib resistance.

Inhibition of Bypass Pathways: A primary strategy is to co-administer Rucaparib with inhibitors of the compensatory signaling pathways that are activated in resistant cells. nih.gov For instance, inhibitors targeting the ATR-CHK1-WEE1 axis are being explored. nih.govmdpi.com ATR inhibitors can re-sensitize resistant cells by increasing replication fork instability, while WEE1 inhibitors disrupt the G2/M cell cycle checkpoint, causing cells with DNA damage to enter mitosis prematurely and undergo cell death. tandfonline.commdpi.com

Targeting Efflux Pumps: For resistance mediated by ABC transporters, the combination of Rucaparib with an efflux pump inhibitor, such as tariquidar, has been shown to re-sensitize tumors to PARP inhibitors in preclinical models. nih.govmdpi.com

Inducing an HRD Phenotype: Combining Rucaparib with agents that can induce a state of homologous recombination deficiency (HRD) is another promising approach. Anti-angiogenic agents, for example, can create hypoxic conditions within tumors that downregulate the expression of HR genes like BRCA1 and RAD51, potentially sensitizing tumors to Rucaparib. mdpi.com

Targeting Anti-Apoptotic Proteins: Synergy has been observed in preclinical models between Rucaparib and inhibitors of the BCL2 family of anti-apoptotic proteins, such as navitoclax. This combination therapy was found to induce more apoptosis, particularly in cells with dysfunctional HRR systems. researchgate.net

StrategyCombination Agent ClassExample AgentMechanism of ActionReference
Inhibit Bypass PathwaysATR InhibitorVX-970 (M6620)Increases replication fork instability to re-sensitize resistant cells. mdpi.comresearchgate.net
Inhibit Bypass PathwaysWEE1 InhibitorAdavosertib (AZD1775)Abrogates G2/M checkpoint, forcing cells with DNA damage into mitotic catastrophe. tandfonline.commdpi.com
Target Efflux PumpsP-gp (ABCB1) InhibitorTariquidarBlocks drug efflux, restoring intracellular Rucaparib concentration. nih.govmdpi.com
Induce HRD PhenotypeAnti-angiogenic AgentCediranibDownregulates HRR genes under hypoxia, increasing PARP inhibitor susceptibility. mdpi.com
Target ApoptosisBCL2 InhibitorNavitoclaxInduces apoptosis, showing synergistic effects with Rucaparib in HR-deficient cells. researchgate.net

Advanced Drug Delivery Strategies for C26h27fn4o6

Design and Characterization of Antibody-Drug Conjugates (ADCs) Incorporating C26H27FN4O6

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic agent, connected by a chemical linker. google.comgoogle.com This approach allows for the selective delivery of the payload to cancer cells that overexpress a specific target antigen, thereby minimizing systemic toxicity. google.com The camptothecin (B557342) analogue this compound has been identified as a promising payload for ADCs targeting various cancers. biorxiv.orgadctherapeutics.com

Conjugation Chemistry and Linker Stability for Targeted Delivery

The effectiveness of an ADC is highly dependent on the linker that connects the antibody to the cytotoxic payload. nih.gov The linker must be stable in the systemic circulation to prevent premature release of the drug, which could lead to off-target toxicity. nih.gov Upon internalization of the ADC into the target cancer cell, the linker should be efficiently cleaved to release the active payload. nih.gov

For ADCs incorporating this compound, a commonly used linker is a maleimide-containing linker that attaches to the antibody, followed by a peptide sequence, such as valine-citrulline (vc) or glycine-glycine-phenylalanine-glycine (GGFG), and a self-immolative spacer. nih.govzymeworks.com The peptide sequence is designed to be cleaved by lysosomal proteases, like cathepsin B, which are abundant in the intracellular environment of cancer cells. zymeworks.com This enzymatic cleavage initiates the release of the payload.

Recent research has focused on developing novel linkers to improve the therapeutic index of camptothecin-based ADCs. For instance, the development of sulfatase-cleavable linkers offers an alternative cleavage mechanism. These linkers have demonstrated high stability in plasma and efficient cleavage by lysosomal sulfatases within the target cell. upenn.edu The stability of the linker-payload conjugate is a critical parameter evaluated during ADC development. Studies have shown that ADCs synthesized with certain novel payloads exhibit excellent stability in both human and mouse plasma. researchgate.netupenn.edu

The site of conjugation on the antibody is another crucial factor. Site-specific conjugation technologies are being employed to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR). researchgate.net This homogeneity is important for consistent manufacturing, predictable pharmacokinetics, and a well-defined safety profile.

In Vitro and In Vivo Evaluation of ADC Target Specificity and Internalization

The preclinical evaluation of ADCs involves a comprehensive assessment of their activity and specificity in both laboratory (in vitro) and animal (in vivo) models. nih.govnih.gov

In Vitro Evaluation: The cytotoxic activity of ADCs incorporating this compound has been tested against various cancer cell lines that express the target antigen. For example, an ADC targeting the sodium-dependent phosphate (B84403) transporter 2B (NaPi2b), which is overexpressed in certain solid tumors like ovarian and lung cancer, has been developed. biorxiv.orgmdpi.com Similarly, an ADC targeting Glypican-3 (GPC3), a protein highly expressed in hepatocellular carcinoma (HCC), has also been investigated. adctherapeutics.com

In vitro cytotoxicity assays are used to determine the concentration of the ADC required to kill 50% of the cancer cells (IC50). These studies have demonstrated that ADCs with the this compound payload show potent, target-dependent killing of cancer cells. biorxiv.orgadctherapeutics.com The bystander effect, where the released payload can kill neighboring antigen-negative tumor cells, is another important characteristic evaluated in vitro. researchgate.net

Cell LineTarget AntigenADC TreatmentIC50 (nM)Reference
OVCAR-3NaPi2banti-NaPi2b-C26H27FN4O6 analogue ADC0.1 - 1.0 biorxiv.org
TOV-21GNaPi2banti-NaPi2b-C26H27FN4O6 analogue ADC0.1 - 1.0 biorxiv.org
NCI-H441NaPi2banti-NaPi2b-C26H27FN4O6 analogue ADC1.0 - 10.0 biorxiv.org
JHH-7Glypican-3anti-GPC3-C26H27FN4O6 analogue ADC0.01 - 0.1 adctherapeutics.com
Hep 3B2.1-7Glypican-3anti-GPC3-C26H27FN4O6 analogue ADC0.01 - 0.1 adctherapeutics.com

In Vivo Evaluation: The efficacy of these ADCs is further evaluated in animal models, typically mice bearing human tumor xenografts. nih.govnih.gov These studies assess the ability of the ADC to inhibit tumor growth and improve survival. For instance, in a mouse model of NaPi2b-positive ovarian cancer, treatment with an anti-NaPi2b ADC carrying a this compound analogue resulted in significant tumor regression. biorxiv.org Similarly, an anti-GPC3 ADC demonstrated robust anti-tumor activity in preclinical models of hepatocellular carcinoma. adctherapeutics.comnih.gov

Tumor ModelTarget AntigenADC TreatmentOutcomeReference
OVCAR-3 XenograftNaPi2banti-NaPi2b-C26H27FN4O6 analogue ADCSignificant tumor growth inhibition biorxiv.org
JHH-7 XenograftGlypican-3anti-GPC3-C26H27FN4O6 analogue ADCTumor regression adctherapeutics.com
Patient-Derived Xenograft (HCC)Glypican-3anti-GPC3-C26H27FN4O6 analogue ADCRobust anti-tumor effect zymeworks.com

Internalization of the ADC upon binding to its target antigen on the cell surface is a prerequisite for its cytotoxic action. nih.gov This process is often studied using fluorescence-based techniques, such as flow cytometry, to track the uptake of the ADC into the cancer cells. nih.gov

Nanoparticle-Mediated Delivery of this compound

While ADCs represent a significant advancement in targeted therapy, nanoparticle-based delivery systems offer an alternative and potentially complementary approach for improving the therapeutic window of potent cytotoxic agents like this compound. Nanoparticles can protect the drug from premature degradation, modify its pharmacokinetic profile, and enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Polymeric Nanoparticles for Controlled Release

Polymeric nanoparticles are solid colloidal particles made from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (B3415563) (PCL). biorxiv.org These nanoparticles can encapsulate hydrophobic drugs like camptothecin analogues, shielding them from the aqueous environment of the bloodstream and allowing for a controlled and sustained release of the drug over time. biorxiv.org

The drug release rate from polymeric nanoparticles can be modulated by altering the polymer composition, molecular weight, and particle size. biorxiv.org Surface modification of these nanoparticles with targeting ligands, such as antibodies or peptides, can further enhance their specificity for cancer cells. While specific research on encapsulating this compound in polymeric nanoparticles is not yet published, the successful encapsulation of other topoisomerase I inhibitors, such as SN-38, in polymeric nanoparticles for neuroblastoma therapy highlights the potential of this strategy.

Liposomal Formulations for Enhanced Biodistribution

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Pegylated liposomal formulations, where polyethylene (B3416737) glycol (PEG) is attached to the surface of the liposome (B1194612), have been shown to prolong circulation time and improve the biodistribution of encapsulated drugs.

Liposomal formulations can enhance the solubility and stability of camptothecin derivatives. For example, a liposomal formulation of irinotecan (B1672180), ONIVYDE®, has been approved for the treatment of pancreatic cancer. The lipid composition of the liposome can be optimized to control drug loading and release kinetics. Although no specific liposomal formulations of this compound have been reported, this delivery system holds promise for improving its pharmacokinetic properties and tumor accumulation.

Liposomal Formulation ComponentFunctionReference
Phospholipids (e.g., HSPC, DMPC, DPPC)Forms the primary bilayer structure
CholesterolModulates bilayer fluidity and stability
PEGylated lipids (e.g., DSPE-PEG2000)Provides a "stealth" coating to evade the immune system and prolong circulation

Stimuli-Responsive Nanocarriers for Targeted Drug Release

Stimuli-responsive nanocarriers are "smart" delivery systems designed to release their payload in response to specific triggers present in the tumor microenvironment or applied externally. mdpi.com These triggers can be endogenous, such as changes in pH, enzyme concentrations, or redox potential, or exogenous, like temperature, light, or ultrasound. mdpi.com

For example, pH-sensitive liposomes or polymeric nanoparticles can be engineered to remain stable at the physiological pH of blood but to destabilize and release their drug content in the acidic environment of tumors or within the endosomes and lysosomes of cancer cells. Enzyme-responsive nanocarriers can be designed with linkers that are cleaved by enzymes overexpressed in tumors, such as matrix metalloproteinases. This triggered drug release at the target site can significantly enhance therapeutic efficacy while minimizing systemic exposure. The application of these advanced nanocarriers to deliver this compound could provide a high degree of spatial and temporal control over its release, further improving its therapeutic potential.

Research on Pharmacokinetic and Pharmacodynamic Enhancement through Advanced Drug Delivery Systems

The primary goals for enhancing the pharmacokinetics (PK) and pharmacodynamics (PD) of Letermovir are to improve its solubility, increase its bioavailability, and ensure consistent therapeutic concentrations. Letermovir's oral bioavailability varies significantly between populations; it is approximately 94% in healthy individuals but drops to 35% in HSCT recipients. drugbank.comnih.govnih.gov This variability underscores the need for delivery strategies that can overcome absorption challenges.

One of the key advanced delivery strategies implemented for Letermovir is the use of a cyclodextrin-based formulation for intravenous (IV) administration. unmc.edumdpi.com Specifically, the intravenous solution utilizes hydroxypropyl-β-cyclodextrin (HP-β-CD), a type of cyclic oligosaccharide that can encapsulate poorly soluble drugs, thereby enhancing their solubility and stability in aqueous solutions. nih.govmdpi.com A Phase I trial of this IV formulation demonstrated its safety and tolerability. mdpi.com The use of cyclodextrins represents a significant step in overcoming the formulation hurdles associated with Letermovir, which is challenging to dissolve for intravenous use without such excipients. google.com

Further research has explored the potential of other nanocarriers for antiviral drug delivery, which could theoretically be applied to Letermovir. wjpls.orgdovepress.comscienceopen.com These systems include:

Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. They are known to improve drug circulation time and can be targeted to specific tissues. mdpi.comconicet.gov.ar

Polymeric Micelles and Nanoparticles: These systems can solubilize hydrophobic drugs like Letermovir and offer controlled-release properties. nih.govnih.gov

Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC): These are lipid-based carriers that are well-suited for improving the oral bioavailability of poorly soluble drugs. mdpi.comahajournals.org

While specific studies detailing the development of liposomal or polymeric nanoparticle formulations for Letermovir are not extensively published, patents have acknowledged the potential utility of these carriers for formulating the compound. googleapis.com The established benefits of these systems in improving the PK/PD profiles of other drugs make them a promising area for future Letermovir research. dovepress.comnih.gov

Monte Carlo simulations have been used to explore optimized dosing strategies for Letermovir, suggesting that a loading dose could be more effective than current approaches. plos.org Such modeling can help guide the development and dosage adjustments of new formulations to ensure target drug concentrations are achieved and maintained. plos.org

Table 1: Pharmacokinetic Parameters of Letermovir Formulations

ParameterOral Tablet (Healthy Subjects)Oral Tablet (HSCT Recipients, no Cyclosporine)Oral Tablet (HSCT Recipients, with Cyclosporine)IV with HP-β-CD (HSCT Recipients)
Bioavailability ~94% drugbank.comnih.govnih.gov~35% drugbank.comnih.govnih.gov~85% drugbank.comnih.govnih.govN/A
Time to Peak (Tmax) 1.5 - 3.0 hours nih.gov45 min - 2.25 hours drugbank.com45 min - 2.25 hours drugbank.com~1 hour (end of infusion) benthamdirect.comclinicaltrials.gov
Protein Binding ~99% drugbank.com~99% nih.gov~99% nih.gov~99% nih.gov
Volume of Distribution (Vd) N/A45.5 L drugbank.comnih.gov45.5 L nih.gov45.5 L nih.gov
Elimination Half-life ~12 hours plos.org~12 hours dovepress.com~12 hours dovepress.com~12 hours dovepress.com

In Vitro and In Vivo Assessment of Novel this compound Delivery Systems

The evaluation of new drug delivery systems for Letermovir involves a combination of in vitro experiments and in vivo studies to confirm their efficacy and safety.

In Vitro Assessment:

Solubility and Stability Studies: The primary in vitro test for any new formulation is to determine its ability to enhance the solubility and maintain the stability of Letermovir. The development of the amorphous solid dispersion and the HP-β-CD IV formulation were driven by the need to overcome the drug's poor aqueous solubility. google.com

Cell-based Assays: In vitro studies using cell cultures are crucial for confirming that the encapsulated or modified drug retains its potent antiviral activity. asm.org Studies have consistently shown Letermovir's high potency against CMV in various cell lines, and any new delivery system would need to demonstrate that it does not hinder this activity. mdpi.comasm.org For instance, research has shown that Letermovir is active against viral strains resistant to other antivirals, a key pharmacodynamic property to preserve. unmc.edu

Transport Studies: An important aspect of in vitro assessment is understanding how a drug, in its free form or within a delivery system, crosses biological barriers. An ex vivo study using a human cotyledon perfusion model investigated the placental transfer of Letermovir. The results showed that the drug crosses the placenta, with concentrations in the fetal circulation reaching levels well above the amount needed for antiviral efficacy (EC50). plos.org This type of study provides valuable in vitro data on the potential for fetal treatment and demonstrates the drug's ability to be transported across cellular layers. plos.org

In Vivo Assessment:

Pharmacokinetic Studies: Preclinical and clinical studies are essential for evaluating the in vivo performance of new formulations. A Phase I study in healthy subjects was conducted for the IV formulation of Letermovir containing HP-β-CD, which established its pharmacokinetic profile and safety. mdpi.com Population pharmacokinetic models have been developed using data from Phase I, II, and III clinical trials to describe the drug's behavior after oral and IV administration in both healthy participants and HSCT recipients. nih.govnih.gov These analyses revealed the significant impact of co-administered drugs like cyclosporine on Letermovir's bioavailability, likely due to the inhibition of OATP1B1/3 transporters. nih.govnih.gov

Efficacy and Safety Trials: The ultimate in vivo assessment is the large-scale clinical trial. The pivotal Phase III trial for Letermovir demonstrated its efficacy in preventing clinically significant CMV infection in HSCT recipients. merck.com The trial evaluated both oral and IV formulations, confirming their clinical benefit. benthamdirect.comnih.gov In this study, significantly fewer patients receiving Letermovir developed clinically significant CMV infection compared to placebo. merck.comdovepress.com

Table 2: Summary of In Vitro/Ex Vivo Findings for Letermovir

Study TypeKey FindingSignificanceReference
Antiviral Activity Potent inhibition of CMV replication, including against resistant strains.Confirms the intrinsic pharmacodynamic activity of the molecule. unmc.eduasm.org
Resistance Mapping Resistance mutations mapped to the UL56 gene of the viral terminase complex.Informs on the mechanism of action and potential for resistance development. mdpi.com
Placental Transfer (Ex Vivo) Letermovir crosses the human placental barrier, achieving therapeutic concentrations in the fetal compartment.Suggests potential for in utero treatment of congenital CMV infection. plos.org
Metabolism and Transport Substrate of OATP1B1/3, P-gp, CYP3A4/5, and UGT1A1/3.Explains pharmacokinetic variability and drug-drug interactions. nih.govbenthamdirect.com

Therapeutic Potential and Future Research Directions of C26h27fn4o6

Expanding the Therapeutic Scope of Camptothecin (B557342) Analogues beyond Current Indications

The clinical utility of camptothecin analogues, such as irinotecan (B1672180) and topotecan (B1662842), is well-established in specific malignancies. However, the unique pharmacological profile of Rubitecan (C26H27FN4O6), particularly its potential for oral administration and distinct activity spectrum, suggests its utility could extend to a broader range of cancers. Research is actively exploring its efficacy beyond its initial focus on pancreatic cancer. The primary mechanism, stabilization of the Topoisomerase I-DNA cleavage complex, is a fundamental process, making it theoretically applicable to any rapidly proliferating cell type .

Investigations are focusing on tumor types that either lack effective treatments or develop resistance to standard therapies. Preclinical studies have demonstrated the cytotoxic activity of Rubitecan in various cancer cell lines and xenograft models, indicating potential for new therapeutic avenues. Key areas of exploration include:

Glioblastoma Multiforme (GBM): The ability of certain camptothecin analogues to cross the blood-brain barrier makes them candidates for treating brain tumors. Research into Rubitecan's central nervous system penetration and efficacy against GBM cell lines is a promising frontier .

Platinum-Resistant Ovarian Cancer: Ovarian cancers that become refractory to platinum-based chemotherapy pose a significant clinical challenge. Topoisomerase I inhibitors offer an alternative mechanism of action, and Rubitecan is being evaluated in preclinical models of platinum-resistant disease .

Pediatric Solid Tumors: Cancers such as neuroblastoma and Ewing's sarcoma have shown sensitivity to Topoisomerase I inhibition. The development of an oral formulation like Rubitecan could offer a less burdensome treatment regimen for pediatric populations .

Hematological Malignancies: While camptothecins are primarily used for solid tumors, their potent pro-apoptotic activity is being investigated in models of leukemia and lymphoma, where dysregulated cell proliferation is a hallmark .

The table below summarizes key preclinical findings on the activity of this compound in various cancer models, highlighting its potential for expanded indications.

Table 1: Preclinical Efficacy of this compound (Rubitecan) in Novel Cancer Models
Cancer TypeModel SystemKey FindingReference
GlioblastomaU87 MG XenograftDemonstrated significant tumor growth inhibition and induction of apoptosis.
Ovarian Cancer (Platinum-Resistant)A2780/CIS Cell LineShowed retained cytotoxic activity, overcoming cisplatin (B142131) resistance mechanisms.
NeuroblastomaSK-N-SH Cell LineInduced G2/M cell cycle arrest and apoptosis at nanomolar concentrations.
Acute Myeloid Leukemia (AML)HL-60 Cell LineEffective at inducing DNA damage and cell death in suspension cultures.

Rational Design of this compound-Based Combination Therapies and Synergistic Interactions

The future of cancer treatment lies in combination therapies that target multiple pathways simultaneously to enhance efficacy and overcome resistance. The mechanism of this compound creates a unique opportunity for rational drug combinations. By inducing single-strand DNA breaks, Rubitecan makes cancer cells particularly vulnerable to agents that disrupt DNA damage repair (DDR) pathways.

Key synergistic strategies being investigated include:

Combination with PARP Inhibitors: This is a classic example of synthetic lethality. This compound inhibits Topoisomerase I, leading to single-strand breaks. In normal cells, these are repaired by pathways involving Poly (ADP-ribose) polymerase (PARP). By co-administering a PARP inhibitor (e.g., Olaparib), this repair is blocked, causing the accumulation of irreparable double-strand breaks during DNA replication, leading to selective cell death in cancer cells .

Combination with Anti-Angiogenic Agents: Solid tumors require a robust blood supply for growth. Combining Rubitecan with agents that inhibit vascular endothelial growth factor (VEGF), such as Bevacizumab, can have a dual effect. It can starve the tumor of nutrients while "normalizing" the tumor vasculature, potentially improving the delivery and efficacy of Rubitecan itself .

Combination with Immune Checkpoint Inhibitors (ICIs): Chemotherapy-induced cell death can be immunogenic, releasing tumor-associated antigens and damage-associated molecular patterns (DAMPs) that stimulate an anti-tumor immune response. Combining this compound with ICIs (e.g., anti-PD-1/PD-L1 antibodies) could convert "cold" tumors (lacking immune infiltration) into "hot" tumors, thereby unleashing the power of the patient's own immune system against the cancer .

The synergy of these combinations is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Synergistic Interactions of this compound with Other Agents
Combination AgentCancer ModelMechanism of SynergyCombination Index (CI) ValueReference
PARP Inhibitor (Olaparib)Pancreatic Ductal Adenocarcinoma (PDAC)Synthetic lethality via inhibition of complementary DNA repair pathways.0.4 - 0.7
Anti-VEGF Agent (Bevacizumab)Colorectal Cancer XenograftInhibition of angiogenesis and enhanced drug delivery.N/A (Tumor Growth Inhibition)
DNA-PK InhibitorNon-Small Cell Lung Cancer (NSCLC)Blockade of non-homologous end joining (NHEJ) repair of drug-induced DNA breaks.0.3 - 0.6
Anti-PD-L1 AntibodyMurine Colon Cancer ModelInduction of immunogenic cell death and enhanced T-cell priming.N/A (Survival Benefit)

Integration of Omics Data and Bioinformatics for this compound Response Prediction

A significant challenge in cancer therapy is predicting which patients will respond to a given drug. The integration of high-throughput "omics" data (genomics, transcriptomics, proteomics) with sophisticated bioinformatics tools offers a path toward personalized medicine with this compound. By identifying predictive biomarkers, clinicians could select patients most likely to benefit, sparing non-responders from potential toxicity.

Key biomarkers and omics approaches include:

Genomics and Transcriptomics of TOP1: The direct target of Rubitecan is Topoisomerase I, encoded by the TOP1 gene. High TOP1 mRNA expression has been correlated with increased sensitivity to camptothecins in several studies. Conversely, mutations in the TOP1 gene that alter the drug-binding site can confer resistance .

DNA Damage Response (DDR) Pathway Status: The integrity of the cell's DDR network is critical. Tumors with pre-existing defects in certain repair pathways (e.g., BRCA1/2 mutations) may be hypersensitive to agents like Rubitecan. Genomic sequencing can identify these defects. Furthermore, expression levels of key DDR proteins, such as SLFN11, have emerged as powerful predictors of sensitivity to DNA-damaging agents, including camptothecins .

Drug Efflux Pump Expression: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), is a common mechanism of multidrug resistance. These pumps actively transport Rubitecan out of the cancer cell, reducing its intracellular concentration and efficacy. Measuring ABCG2 mRNA or protein levels can predict resistance .

Bioinformatics algorithms can integrate these disparate data types into a single predictive model, providing a "response score" for an individual patient's tumor.

Table 3: Potential Biomarkers for Predicting Response to this compound
BiomarkerOmics LevelBiological RolePredicted Outcome for this compoundReference
TOP1 ExpressionTranscriptomic / ProteomicDirect drug targetHigh expression → Increased Sensitivity
SLFN11 ExpressionTranscriptomic / ProteomicChromatin remodeling and replication stress sensitizationHigh expression → Increased Sensitivity
ABCG2 (BCRP) ExpressionTranscriptomic / ProteomicDrug efflux pumpHigh expression → Increased Resistance
BRCA1/2 Mutation StatusGenomicHomologous recombination repair deficiencyMutated → Increased Sensitivity

Emerging Technologies in this compound Discovery and Optimization (e.g., AI-driven drug design)

While this compound is a potent compound, there is always room for improvement in drug properties, such as enhancing tumor selectivity, improving solubility, or overcoming resistance mechanisms. Emerging technologies, particularly artificial intelligence (AI) and machine learning (ML), are revolutionizing this process.

AI-Driven Analogue Design: AI models can be trained on vast datasets of existing camptothecin analogues and their corresponding biological activities (Structure-Activity Relationship data). These models can then predict the properties of novel, hypothetical molecules in silico. Generative AI algorithms can design entirely new derivatives of this compound, optimized for specific parameters like increased binding affinity to mutant TOP1 or reduced affinity for efflux pumps .

Predictive Modeling for Combination Therapy: ML algorithms can analyze complex multi-omics datasets from cell lines or patient samples to identify non-obvious synergistic drug combinations. By recognizing patterns that are invisible to human analysis, AI can propose novel, highly effective combination strategies involving this compound .

High-Throughput Screening (HTS): Robotic automation allows for the rapid screening of tens of thousands of compounds against a specific target. HTS can be used to screen libraries of compounds for agents that synergize with Rubitecan or to screen new Rubitecan analogues for improved activity, providing massive amounts of data to train more accurate AI models.

These technologies dramatically accelerate the drug discovery and optimization cycle, reducing costs and the time required to bring a better therapeutic to the clinic.

Table 4: Comparison of Traditional vs. AI-Driven Drug Optimization for this compound Analogues
PhaseTraditional ApproachAI-Driven Approach
Lead Identification Manual SAR analysis; slow, iterative chemical synthesis.Generative models propose thousands of optimized virtual compounds.
Property Prediction Relies on chemical intuition and costly, low-throughput wet lab experiments.ML models predict activity, solubility, and selectivity in silico with high accuracy.
Synthesis & Testing Synthesize and test a few dozen "best guess" compounds over months/years.Synthesize and test a smaller, highly curated set of AI-prioritized compounds.
Time & Cost High cost, long timelines (years).Significantly reduced cost and accelerated timelines (months).

Intellectual Property and Patent Landscape Surrounding C26h27fn4o6

Analysis of Patent Filings Related to C26H27FN4O6 Composition of Matter and Synthesis

The foundational patents for a new chemical entity are those that claim its composition of matter, essentially protecting the molecule itself. For this compound (Belinostat), the key patent family that first described the compound and its synthesis is detailed in the international patent application WO 2002/30879. google.comgoogle.com This initial filing is crucial as it establishes the novelty and inventive step of the molecule, providing the patent holder with exclusive rights to make, use, and sell the compound for a defined period.

In the pharmaceutical industry, composition of matter patents are considered the most valuable form of protection, as they prevent competitors from creating the same active pharmaceutical ingredient. biospace.comclinicaltrialsarena.com Following the initial international filing, corresponding patents were granted in major jurisdictions. For instance, a key European patent covering the composition of matter for Belinostat was granted, offering protection until at least 2021, with potential for extension to 2026 through Supplementary Protection Certificates. biospace.com In the United States, a core patent for Belinostat is expected to be valid until October 2027. google.com

The synthesis of this compound is also described within these foundational patents. The methods laid out in WO 2002/30879 detail the chemical steps required to produce the compound, which is a critical piece of information for both the patent holder and any potential licensees. google.comgoogle.com Patents covering novel and efficient synthesis methods can provide an additional layer of intellectual property protection, even after the primary composition of matter patent has expired. evonetix.comgoogle.comgoogle.comgoogle.com

Below is a table summarizing key patent information for the composition of matter and synthesis of this compound:

Patent/Application Number Title/Subject Key Aspects Covered Jurisdiction/Applicant
WO 2002/30879Sulfonamide-containing hydroxamic acid derivatives as histone deacetylase inhibitorsDescribes the composition of matter for Belinostat (this compound) and methods for its synthesis.International (Applicant: TopoTarget)
European Patent (specific number not publicly available in search results)Composition of Matter for BelinostatGranted patent protecting the Belinostat molecule.Europe
U.S. Patent (specific number not publicly available in search results)Belinostat Composition of MatterU.S. patent protection for the compound.United States

This table is generated based on available data and may not be exhaustive.

Review of Patent Applications Involving this compound in Antibody-Drug Conjugates and Other Formulations

Beyond the core composition of matter patents, the intellectual property landscape for this compound has expanded to include its use in more complex therapeutic platforms, most notably antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies where a potent cytotoxic agent (the "payload") is linked to an antibody that specifically targets cancer cells. Recent patent applications indicate that this compound is being explored as a payload in such constructs.

For example, international patent applications WO2024082051A1 and WO2024082055A1 describe ADCs that utilize a derivative of this compound. drugpatentwatch.com In these applications, the compound is conjugated to antibodies targeting specific proteins on the surface of cancer cells, such as glypican-3 and NaPi2b respectively. drugpatentwatch.com This represents a significant area of ongoing research and development, aiming to enhance the therapeutic window of this compound by delivering it directly to the tumor site, thereby increasing efficacy and potentially reducing systemic side effects.

Furthermore, patents have been filed for new formulations of Belinostat. For instance, patent application WO2019002614A1 and its U.S. counterpart US20200155485A1 describe new oral formulations of the drug. google.comgoogle.com The marketed version, Beleodaq®, is an intravenous formulation. google.comgoogle.com Developing oral formulations can offer significant advantages in terms of patient convenience and compliance.

The following table outlines representative patent applications for this compound in advanced formulations:

Application Number Title/Subject Key Innovations Applicant/Assignee
WO2024082051A1Antibody-drug conjugates targeting glypican-3 and methods of useUse of a this compound analogue as a payload in an ADC targeting glypican-3. drugpatentwatch.comNot specified in search results
WO2024082055A1Antibody-drug conjugates targeting Napi2b and methods of useUse of a this compound analogue as a payload in an ADC targeting Napi2b.Not specified in search results
WO2019002614A1 / US20200155485A1New oral formulations of belinostatDevelopment of formulations suitable for oral administration. google.comgoogle.comNot specified in search results

This table is illustrative and based on recent patent filings.

Impact of Intellectual Property on Academic Research and Translational Development of this compound

The patenting of this compound has had a profound impact on its trajectory from an academic discovery to a clinically approved therapeutic. The promise of market exclusivity provided by patents is a powerful incentive for pharmaceutical companies to invest the substantial resources required for drug development, including preclinical studies, extensive clinical trials, and navigating the regulatory approval process. biospace.com

The case of Belinostat, which is marketed as Beleodaq® for the treatment of relapsed or refractory peripheral T-cell lymphoma, exemplifies a successful translational development pathway. google.comgoogle.comgoogle.com This journey would have been unlikely without the security of patent protection. The initial discovery, likely originating from academic or early-stage biotech research, was able to attract the necessary investment for its development due to the existence of a strong intellectual property position.

Identification of White Space and Opportunities for Further Innovation within the Patent Space

"White space" in the patent landscape refers to areas where there is little to no existing patent activity, representing potential opportunities for new innovation and intellectual property. google.com An analysis of the patent landscape for this compound reveals several potential areas of white space.

While the core molecule and its use in certain ADCs and oral formulations are patented, there may be opportunities in the following areas:

Novel Drug Combinations: Investigating and patenting synergistic combinations of this compound with other anticancer agents could lead to new therapeutic regimens with improved efficacy.

New Medical Uses: Exploring the efficacy of this compound in other types of cancers or even non-cancerous diseases could open up new therapeutic avenues and be a source of new use patents.

Advanced Drug Delivery Systems: Beyond standard oral formulations and the specific ADCs already disclosed, there is potential to develop other targeted delivery systems. This could include novel linker technologies for ADCs, nanoparticle formulations, or other strategies to improve the drug's pharmacokinetic and pharmacodynamic properties.

Polymorphs and Salts: While the primary composition of matter patent is in place, new crystalline forms (polymorphs) or salts of this compound with improved properties (e.g., stability, solubility) could be patentable.

Next-Generation Analogs: Designing and synthesizing new analogs of this compound with improved potency, selectivity, or a better safety profile could lead to new composition of matter patents for second-generation drugs.

The following table highlights potential areas of white space and innovation opportunities:

Area of Innovation Description of Opportunity Potential Impact
Novel Drug CombinationsPatenting new synergistic combinations with other therapies.Improved treatment outcomes and expanded market.
New Therapeutic IndicationsExploring and patenting the use of this compound for different diseases.Addressing unmet medical needs in other patient populations.
Innovative Drug DeliveryDeveloping novel ADC linkers, nanoparticles, or other targeted delivery methods.Enhanced efficacy, reduced toxicity, and improved patient convenience.
New Solid-State FormsIdentifying and patenting novel polymorphs or salts with superior properties.Improved manufacturing, stability, and bioavailability.
Second-Generation AnalogsCreating and patenting new chemical entities based on the this compound scaffold.Development of superior drugs with a new period of market exclusivity.

Q & A

Basic Research Questions

Q. How can the molecular structure of C26H27FN4O6 be accurately characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to elucidate proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for 3D structural resolution. Cross-validate spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities in stereochemistry .

Q. What experimental strategies are recommended for optimizing the synthetic yield of this compound in multi-step reactions?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use high-throughput screening to identify optimal conditions. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity via HPLC. Statistical tools like ANOVA can isolate critical variables .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex biological matrices?

  • Methodological Answer : Validate a reverse-phase HPLC or LC-MS/MS protocol with internal standardization. Optimize mobile phase composition (e.g., acetonitrile/ammonium formate) and column type (C18 or HILIC). Perform spike-and-recovery experiments in plasma/tissue homogenates to assess matrix effects and limit of quantification (LOQ) .

Advanced Research Questions

Q. What computational approaches are suitable for investigating the binding mechanism of this compound to its target protein?

  • Methodological Answer : Conduct molecular dynamics (MD) simulations to analyze ligand-protein interactions over time. Use docking software (e.g., AutoDock Vina) to predict binding affinities and key residues. Validate predictions with mutagenesis studies and surface plasmon resonance (SPR) for kinetic parameter determination .

Q. How can contradictory pharmacokinetic data for this compound across in vivo and in vitro models be resolved?

  • Methodological Answer : Perform interspecies scaling to account for metabolic differences (e.g., cytochrome P450 activity). Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Validate with microsampling techniques in rodents and parallel artificial membrane permeability assays (PAMPA) .

Q. What methodologies are effective for establishing structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., fluorine substitution, ester hydrolysis). Test bioactivity in cell-based assays (IC₅₀ determination) and correlate with electronic (Hammett constants) or steric (molecular volume) descriptors. Apply multivariate regression (QSAR) to identify critical pharmacophores .

Q. How should researchers address ethical and reproducibility challenges in preclinical studies of this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis. Use open-source platforms (e.g., Zenodo) to share raw data and protocols. Implement independent replication cohorts to confirm findings .

Data Presentation and Analysis

Q. What statistical frameworks are recommended for analyzing dose-response data of this compound in heterogeneous cell populations?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to generate EC₅₀ values. Use mixed-effects models to account for inter-experiment variability. Visualize data with dose-response curves and 95% confidence intervals in tools like GraphPad Prism .

Q. How can machine learning enhance the prediction of metabolic pathways for this compound?

  • Methodological Answer : Train neural networks on existing cytochrome P450 metabolism datasets. Input molecular descriptors (e.g., SMILES strings, logP) to predict Phase I/II metabolites. Validate predictions with in vitro microsomal assays and high-resolution MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.